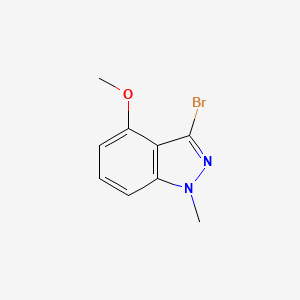![molecular formula C18H20N6OS B2785356 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide CAS No. 886926-51-8](/img/structure/B2785356.png)
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C18H20N6OS and its molecular weight is 368.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound, also known as “2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide”, is a derivative of the 5-(4-pyridinyl)-1,2,4-triazole chemotype . It has been identified as an inhibitor of alpha-synuclein (α-syn) aggregation , a protein that plays a crucial role in Parkinson’s disease (PD). The α-syn protein is the main constituent of intracellular proteinaceous accumulations, known as Lewy bodies and Lewy neurites, found in the brains of PD patients .
Mode of Action
This compound interacts with α-syn, preventing its aggregation into amyloid fibrils . In pathological conditions, α-syn aggregates lead to neuronal pathological inclusions located both in the neuron soma and in axons . These aggregates cause cytotoxicity through various mechanisms such as increasing lipid membrane permeabilization, causing mitochondrial damage, and inducing oxidative stress .
Biochemical Pathways
The compound’s action affects the biochemical pathway involving α-syn. In healthy conditions, α-syn is a soluble monomer, but after interaction with phospholipids, it adopts an α-helical structure . The compound prevents the misfolding and aggregation of α-syn into amyloid fibrils, thereby inhibiting the formation of neuronal pathological inclusions .
Pharmacokinetics
Its ability to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia and affect the levels of pd markers after the administration of the same neurotoxin suggests that it can cross the blood-brain barrier and exert its effects in the brain .
Result of Action
The compound’s action results in the prevention of α-syn aggregation, which is a key pathological feature of PD . By inhibiting α-syn aggregation, the compound can potentially prevent the formation of Lewy bodies and Lewy neurites, thereby reducing neurotoxicity and neurodegeneration .
生化学分析
Biochemical Properties
The compound 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide has been shown to interact with alpha-synuclein (α-syn), a protein that plays a significant role in Parkinson’s disease . The compound has been found to inhibit the aggregation of α-syn, thereby potentially reducing neurotoxicity and neurodegeneration .
Cellular Effects
In cellular studies, 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide has been shown to affect the levels of tyrosine hydroxylase (TH) and α-syn in the midbrain . This suggests that the compound may influence cell function by modulating the levels of these proteins.
Molecular Mechanism
The molecular mechanism of action of 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide involves binding to α-syn and inhibiting its aggregation . This interaction may lead to a reduction in the formation of proteinaceous accumulations, which are a common histopathological hallmark in Parkinson’s disease patients .
特性
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-13(2)23(15-6-4-3-5-7-15)16(25)12-26-18-22-21-17(24(18)19)14-8-10-20-11-9-14/h3-11,13H,12,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKJYHFYQWLDFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
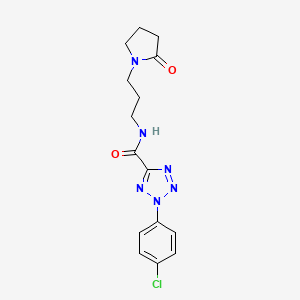
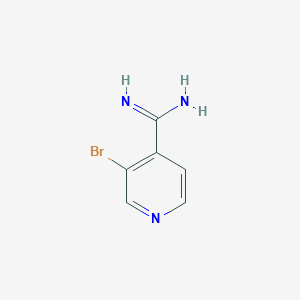

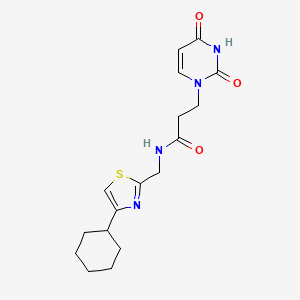
![4-methyl-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2785284.png)
![5-((3,4-Dichlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785285.png)
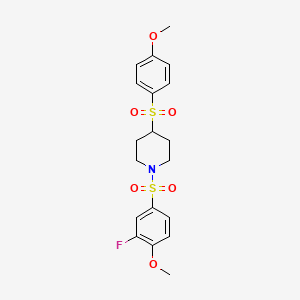
![N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2785287.png)
![{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B2785288.png)
![(E)-N-[1-[2-[2-(1H-Indol-3-yl)acetyl]hydrazinyl]-1-oxopropan-2-yl]-2-phenylethenesulfonamide](/img/structure/B2785289.png)
![{[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B2785290.png)
![1-Cyclohexyl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2785291.png)

